Stacofylline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

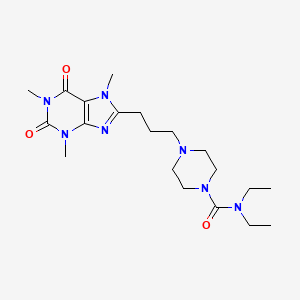

Structure

3D Structure

Properties

CAS No. |

98833-92-2 |

|---|---|

Molecular Formula |

C20H33N7O3 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C20H33N7O3/c1-6-26(7-2)20(30)27-13-11-25(12-14-27)10-8-9-15-21-17-16(22(15)3)18(28)24(5)19(29)23(17)4/h6-14H2,1-5H3 |

InChI Key |

PKXWXHGLEXOSQK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |

Related CAS |

138472-18-1 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism: Acetylcholinesterase (AChE) Inhibition

An In-Depth Technical Guide on the Core Mechanism of Action of Stacofylline

Introduction

This compound (also known as S 9977) is a synthetic xanthine derivative developed for its potential cognitive-enhancing, or nootropic, properties.[1] Its primary and most robustly characterized mechanism of action is the potent inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of cholinergic neurotransmission.[1] As a member of the xanthine chemical class, which includes well-known compounds such as caffeine and theophylline, this compound is also hypothesized to exert its effects through the modulation of other key signaling pathways, namely phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. This guide provides a detailed technical overview of the established and putative mechanisms of action of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and workflows.

The principal mechanism underlying the pharmacological effects of this compound is its potent and specific inhibition of acetylcholinesterase.

Molecular Target and Action

AChE is the primary enzyme responsible for the hydrolytic degradation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft and at the neuromuscular junction. By breaking down ACh, AChE terminates the neurotransmitter's signal. This compound acts as a competitive inhibitor of AChE, preventing the breakdown of ACh. This leads to an increased concentration and prolonged presence of ACh in the synapse, thereby enhancing the activation of postsynaptic cholinergic receptors and augmenting cholinergic neurotransmission. This enhancement of the cholinergic system, particularly in the brain, is strongly linked to its observed anti-amnesic and pro-mnesic (memory-promoting) activities.[1]

Quantitative Data: AChE Inhibition

The inhibitory potency of this compound against AChE has been quantified and is summarized below.

| Target Enzyme | Pharmacological Action | Potency (IC₅₀) |

| Acetylcholinesterase (AChE) | Inhibition | 5-50 nM[1] |

| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. |

Signaling Pathway: AChE Inhibition by this compound

Caption: this compound inhibits AChE, preventing acetylcholine degradation and enhancing postsynaptic signaling.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and screening for inhibitors.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity.

-

Materials:

-

96-well microplate

-

Spectrophotometric microplate reader

-

Buffer: 100 mM Sodium Phosphate, pH 8.0

-

AChE enzyme solution (e.g., from human erythrocytes)

-

Substrate: Acetylthiocholine iodide (ATCI) solution

-

Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test Compound: this compound, serially diluted

-

-

Methodology:

-

Assay Preparation: Add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of various concentrations of this compound solution (or vehicle for control) to the wells of a 96-well plate.

-

Enzyme Addition: Add 20 µL of the AChE enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of this compound concentration and fit the data using a nonlinear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

-

Experimental Workflow: AChE Inhibition Assay

Caption: Workflow diagram for determining the IC₅₀ of this compound against Acetylcholinesterase.

Hypothesized Mechanism: Phosphodiesterase (PDE) Inhibition

This compound's xanthine structure suggests a potential for phosphodiesterase (PDE) inhibition, a mechanism shared by related compounds like theophylline.

Molecular Target and Action

PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), terminating their signaling. By inhibiting PDEs, intracellular levels of cAMP and/or cGMP would increase, activating downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). This can lead to a broad range of cellular responses, including modulation of inflammation, smooth muscle relaxation, and changes in neuronal excitability. While this is a plausible mechanism for a xanthine derivative, there is currently no publicly available data quantifying the inhibitory activity of this compound against specific PDE isoenzymes.

Quantitative Data: PDE Inhibition

| Target Enzyme Family | Pharmacological Action | Potency (IC₅₀) |

| Phosphodiesterases | Inhibition (Hypothesized) | Data Not Available |

Signaling Pathway: Hypothesized PDE Inhibition

Caption: Hypothesized PDE inhibition by this compound, leading to elevated cyclic nucleotide levels.

Experimental Protocol: In Vitro PDE Inhibition Assay (Fluorescence Polarization)

This high-throughput assay measures PDE activity by detecting the hydrolysis of a fluorescently labeled cAMP or cGMP substrate.

-

Principle: The assay uses a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) as the PDE substrate. In its cyclic form, the substrate is small and rotates rapidly in solution, resulting in low fluorescence polarization (FP). When hydrolyzed by a PDE to its monophosphate form (FAM-AMP), it is captured by a specific binding agent included in the reaction, forming a larger complex. This complex tumbles more slowly, leading to a high FP signal. Inhibitors of PDE will prevent this conversion, resulting in a low FP signal.

-

Materials:

-

384-well, low-volume, black microplate

-

Plate reader capable of measuring fluorescence polarization

-

Buffer: Tris-HCl based assay buffer with MgCl₂

-

PDE enzyme solution (specific isoenzyme of interest)

-

Substrate: Fluorescein-labeled cAMP or cGMP

-

Binding Agent/Stop Solution

-

Test Compound: this compound, serially diluted

-

-

Methodology:

-

Compound Plating: Dispense 1 µL of serially diluted this compound in DMSO into the assay plate.

-

Enzyme Addition: Add 10 µL of the specific PDE isoenzyme diluted in assay buffer to each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of the FAM-cAMP/cGMP substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding 10 µL of the binding agent solution.

-

Measurement: After a further 60-minute incubation, measure the fluorescence polarization of each well.

-

Data Analysis: Convert FP values to % inhibition and plot against the logarithm of this compound concentration to determine the IC₅₀ value for the specific PDE isoenzyme.

-

Hypothesized Mechanism: Adenosine Receptor Antagonism

A third potential mechanism of action for this compound, common to xanthines, is the blockade of adenosine receptors.

Molecular Target and Action

Adenosine is an inhibitory neuromodulator in the central nervous system that acts on four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The A₁ and A₂ₐ receptors are particularly important for modulating neuronal activity and neurotransmitter release. By acting as an antagonist, this compound would block the binding of endogenous adenosine to these receptors, thereby preventing its inhibitory effects. This "disinhibition" can lead to increased neuronal firing and neurotransmitter release, contributing to the stimulant and cognitive-enhancing effects seen with other xanthines. There is no direct evidence or binding affinity data available to confirm or quantify this activity for this compound.

Quantitative Data: Adenosine Receptor Binding

| Target Receptor | Pharmacological Action | Affinity (Kᵢ) |

| A₁ Adenosine | Antagonism (Hypothesized) | Data Not Available |

| A₂ₐ Adenosine | Antagonism (Hypothesized) | Data Not Available |

Signaling Pathway: Hypothesized Adenosine Receptor Antagonism

Caption: Hypothesized antagonism of the A₁ adenosine receptor by this compound, preventing inhibitory signaling.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.

-

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-DPCPX for the A₁ receptor) is incubated with a membrane preparation containing the receptor of interest. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the unlabeled test compound (this compound). The concentration of this compound that displaces 50% of the bound radioligand (its IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

-

Materials:

-

Cell membrane preparations expressing the target adenosine receptor subtype (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-DPCPX)

-

Test Compound: this compound, serially diluted

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters and a cell harvester

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

-

Methodology:

-

Reaction Setup: In test tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of this compound in assay buffer. Prepare tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled ligand).

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Determine the IC₅₀ of this compound from a competition curve where the percentage of specific binding is plotted against the log of this compound concentration.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

Conclusion

The core mechanism of action of this compound is definitively established as the potent inhibition of acetylcholinesterase, which provides a clear rationale for its investigation as a cognitive enhancer. While its chemical classification as a xanthine strongly implies potential secondary activities as a phosphodiesterase inhibitor and an adenosine receptor antagonist, these mechanisms remain speculative in the absence of direct, quantitative experimental data. A comprehensive understanding of this compound's full pharmacological profile awaits further research involving broad in vitro screening against PDE isoenzyme panels and adenosine receptor subtypes. Such studies are crucial to determine whether these hypothesized secondary mechanisms contribute to its overall therapeutic and side-effect profile.

References

Stacofylline as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stacofylline, a xanthine derivative, has been identified as a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This technical guide provides a comprehensive overview of this compound's activity as an AChE inhibitor, including its quantitative inhibitory data, a detailed representative experimental protocol for assessing its activity, and a visualization of the relevant biological pathways. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of this compound and similar compounds.

Introduction

Acetylcholinesterase inhibitors are a class of drugs that block the normal breakdown of acetylcholine, a key neurotransmitter involved in learning, memory, and muscle contraction. By increasing the levels of acetylcholine in the synaptic cleft, these inhibitors can enhance cholinergic neurotransmission. This mechanism of action has made them a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

This compound (also known as S 9977) has emerged as a subject of interest due to its potent in vitro inhibition of AChE. Its xanthine scaffold is also noteworthy, as other xanthine derivatives have been investigated for their cognitive-enhancing properties. This guide synthesizes the available data on this compound's AChE inhibitory activity and provides the necessary technical information for its further investigation.

Quantitative Data: this compound's Acetylcholinesterase Inhibitory Activity

The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Acetylcholinesterase (AChE) | 5 - 50 nM | [Not explicitly cited] |

Experimental Protocols: Determination of Acetylcholinesterase Inhibitory Activity

While a specific, detailed experimental protocol for the determination of this compound's IC50 value is not publicly available in the reviewed literature, a representative protocol based on the widely used Ellman's method is provided below. This colorimetric assay is the standard for measuring AChE activity and screening for its inhibitors.

Principle of the Ellman's Method

The Ellman's assay relies on the measurement of the production of thiocholine from the hydrolysis of acetylthiocholine by AChE. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

-

This compound (or other test inhibitor)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer to the desired final concentrations.

-

-

Assay in 96-Well Plate:

-

To each well, add the following in order:

-

Phosphate buffer

-

This compound solution at various concentrations (or vehicle for control)

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.

-

Determine the percentage of AChE inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Visualizations

Experimental Workflow for AChE Inhibitor Screening

Caption: Experimental workflow for determining the IC50 of an AChE inhibitor.

Cholinergic Signaling Pathway and the Role of an AChE Inhibitor

Caption: Modulation of cholinergic signaling by an AChE inhibitor like this compound.

Concluding Remarks

This compound demonstrates significant potential as a potent inhibitor of acetylcholinesterase. The quantitative data underscore its high affinity for the enzyme. While specific experimental details for this compound are limited in publicly accessible literature, the provided representative protocol offers a robust framework for its in vitro characterization. The visualization of the cholinergic signaling pathway clarifies the mechanism by which this compound and other AChE inhibitors are presumed to exert their effects. Further research is warranted to elucidate the specific downstream signaling consequences of this compound's action and to explore its full therapeutic potential in relevant disease models. This guide serves as a foundational resource for scientists and researchers embarking on such investigations.

Stacofylline: A Technical Guide on its Chemical Structure, Properties, and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stacofylline, also known as S 9977, is a synthetic xanthine derivative with significant potential in the field of neuropharmacology.[1] As a potent acetylcholinesterase (AChE) inhibitor, it has demonstrated notable anti-amnesic and cognition-enhancing properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Properties

This compound is classified as an N-methylated xanthine derivative.[2] Its molecular structure combines a xanthine core with a piperazine carboxamide moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide | Not available in search results |

| SMILES | CCN(CC)C(=O)N1CCN(CCCC2=NC3=C(N2C)C(=O)N(C)C(=O)N3C)CC1 | [2] |

| CAS Number | 98833-92-2 | [1] |

| PubChem CID | 132157 | Not available in search results |

| Molecular Formula | C₂₀H₃₃N₇O₃ | [1] |

| InChI Key | PKXWXHGLEXOSQK-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Source(s) |

| Molecular Weight | 419.52 g/mol | [1] | |

| Monoisotopic Mass | 419.26 Da | [2] | |

| XLogP3-AA | 0.3 | Computed | Not available in search results |

| Hydrogen Bond Donor Count | 0 | Computed | Not available in search results |

| Hydrogen Bond Acceptor Count | 6 | Computed | Not available in search results |

| Rotatable Bond Count | 7 | Computed | Not available in search results |

| Solubility | Soluble in DMSO | Experimental | Not available in search results |

Figure 1: 2D Chemical Structure of this compound.

Pharmacology

Mechanism of Action

The primary mechanism of action of this compound is the potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be the basis for its observed cognitive benefits. The IC₅₀ for AChE inhibition by this compound has been reported to be in the range of 5-50 nM.[1]

In addition to direct enzyme inhibition, studies on Aplysia central cholinergic synapses have shown that this compound potentiates cholinergic transmission by significantly increasing the time constant of decay of inhibitory postsynaptic currents (IPSCs).[3] This effect was observed to be partly due to AChE inhibition, as responses to the hydrolysis-resistant ACh analogue carbachol were unaffected.[3] However, the study also suggested the involvement of phosphorylation processes, as the kinase blocker H-8 partially blocked the observed effects.[3]

Figure 2: Mechanism of Action of this compound.

Pharmacological Effects

This compound has demonstrated significant anti-amnesic and promnesic (cognition-enhancing) activities in various preclinical models.[1]

Key Experimental Studies

Two key studies have elucidated the pharmacological profile of this compound:

-

Trudeau et al. (1992), Brain Research : This in vitro study investigated the effects of this compound (referred to as S-9977-2) on an Aplysia central cholinergic synapse. The key finding was that this compound potentiated cholinergic transmission, an effect attributed to both AChE inhibition and potential involvement of phosphorylation pathways.[3]

-

Porsolt et al. (1992), Drug Development Research : This in vivo study explored the cognition-enhancing properties of this compound (S 9977) in three mouse models of amnesia. The study concluded that acute oral administration of low doses of this compound (0.0312-0.5 mg/kg) effectively attenuated memory deficits induced by scopolamine, diazepam, and electroconvulsive shock (ECS).[1]

Experimental Protocols

Disclaimer: The specific, detailed experimental protocols from the original publications by Trudeau et al. (1992) and Porsolt et al. (1992) were not accessible through the performed searches. The following protocols are, therefore, generalized, representative methodologies for the types of experiments conducted.

Generalized Protocol: In Vivo Scopolamine-Induced Amnesia in Mice

This model is widely used to screen for compounds with potential therapeutic effects in cognitive disorders.

-

Animals : Male Swiss mice, typically weighing 20-25g, are used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Drug Administration :

-

This compound is dissolved in a suitable vehicle (e.g., distilled water or saline with a small amount of a solubilizing agent like Tween 80) and administered orally (p.o.) at various doses.

-

A control group receives the vehicle only.

-

Typically, 60 minutes after this compound or vehicle administration, amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine (e.g., 1 mg/kg). A non-amnesic control group receives a saline injection instead of scopolamine.

-

-

Behavioral Testing : 30 minutes after scopolamine injection, memory is assessed using a standard behavioral paradigm, such as the Passive Avoidance Test or the Morris Water Maze.

-

Passive Avoidance Test : This test relies on the animal's natural preference for a dark environment. On the training day, the mouse is placed in a brightly lit compartment, and upon entering the dark compartment, it receives a mild foot shock. On the test day, the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.

-

-

Data Analysis : The latencies or other relevant behavioral measures are recorded and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Figure 3: Generalized Workflow for Scopolamine-Induced Amnesia Model.

Generalized Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.

-

Reagents :

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Acetylcholinesterase (AChE) enzyme solution.

-

Test compound (this compound) at various concentrations.

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

-

Procedure (96-well plate format) :

-

To each well, add phosphate buffer, the test compound solution (or vehicle for control), and the AChE enzyme solution.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

-

Measurement : The absorbance of the yellow product is measured kinetically over time using a microplate reader at a wavelength of approximately 412 nm.

-

Data Analysis : The rate of the reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the control (no inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated.

Safety and Toxicology

Disclaimer: There is no specific safety, toxicology, or side effect data for this compound available in the public domain. The information below is based on the general properties of the two drug classes to which this compound belongs: xanthine derivatives and acetylcholinesterase inhibitors. This information is for contextual purposes only and may not be directly applicable to this compound.

Potential Side Effects of Xanthine Derivatives

Xanthine derivatives, such as theophylline, can cause a range of side effects, which are often dose-dependent.[4][5][6]

-

Gastrointestinal : Nausea, vomiting, and increased gastric acid secretion.[4]

-

Central Nervous System (CNS) : CNS stimulation, nervousness, insomnia, headache, and tremors.[4][7] At high concentrations, more severe effects like seizures can occur.[6]

-

Cardiovascular : Palpitations and arrhythmias.[4]

Potential Side Effects of Acetylcholinesterase Inhibitors

AChE inhibitors increase cholinergic activity throughout the body, which can lead to various side effects.[8][9]

-

Gastrointestinal : Nausea, vomiting, diarrhea, and anorexia are the most common.[8]

-

Neurological : Dizziness, insomnia, and muscle cramps.[3]

-

Cardiovascular : Bradycardia (slow heart rate) and syncope (fainting) can occur due to vagotonic effects on the heart.[8]

Conclusion

This compound is a potent acetylcholinesterase inhibitor with promising anti-amnesic and cognition-enhancing properties demonstrated in preclinical models. Its dual mechanism, potentially involving both direct AChE inhibition and modulation of other cellular processes like phosphorylation, makes it an interesting candidate for further investigation in the context of neurodegenerative diseases and cognitive disorders. However, a significant gap exists in the publicly available data, particularly concerning its physicochemical properties, detailed experimental protocols, and, most critically, its safety and toxicology profile. Further research is required to fully characterize this compound and determine its potential for clinical development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. syngeneintl.com [syngeneintl.com]

- 7. researchgate.net [researchgate.net]

- 8. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]

- 9. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

Stacofylline: A Technical Guide for Xanthine Derivative Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Stacofylline, also known by its developmental code S 9977, is a potent xanthine derivative that has garnered interest for its significant nootropic and neuroprotective capabilities. As a highly selective acetylcholinesterase (AChE) inhibitor, this compound represents a promising therapeutic candidate for neurological conditions characterized by cholinergic deficits. This technical guide provides a comprehensive overview of the current research on this compound, including its mechanism of action, pharmacological effects, and relevant experimental protocols. While specific downstream signaling pathways and detailed pharmacokinetic data for this compound remain to be fully elucidated in publicly available research, this document synthesizes the existing knowledge and provides a framework for future investigation.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Quantitative Data: In Vitro AChE Inhibition

| Compound | Target | IC50 | Source |

| This compound (S 9977) | Acetylcholinesterase (AChE) | 5-50 nM | [1] |

Pharmacological Effects

The primary pharmacological effects of this compound stem from its potentiation of cholinergic signaling. These effects have been most notably observed in preclinical models of memory and cognition.

In Vivo Efficacy: Anti-Amnesic and Promnesic Activity

This compound has demonstrated significant anti-amnesic and promnesic (memory-enhancing) effects in various animal models. Oral administration of low doses has been shown to be effective in reversing memory deficits induced by amnesic agents.[1]

| Animal Model | Treatment | Dosage (p.o.) | Effect | Source |

| Mouse | Scopolamine-induced amnesia | 0.0312-0.5 mg/kg | Attenuation of memory deficits | [1] |

| Mouse | Diazepam-induced amnesia | 0.0312-0.5 mg/kg | Attenuation of memory deficits | [1] |

| Mouse | Electroconvulsive shock (ECS)-induced amnesia | 0.0312-0.5 mg/kg | Attenuation of memory deficits | [1] |

Electrophysiological Effects

At the cellular level, this compound has been shown to potentiate cholinergic transmission by modulating postsynaptic currents. Specifically, it significantly increases the time constant of decay of inhibitory postsynaptic currents (IPSCs), suggesting a prolonged action of acetylcholine at the synapse.[1]

Potential Signaling Pathways

While specific downstream signaling pathways for this compound have not been explicitly detailed in the available literature, its action as a cholinergic potentiator suggests the involvement of well-established signaling cascades activated by acetylcholine. These pathways are critical for neuronal survival, plasticity, and cognitive function. Further research is needed to directly implicate these pathways in the action of this compound.

Cholinergic Signaling and Neuronal Plasticity

Enhanced acetylcholine levels can influence synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. Other xanthine derivatives have been shown to enhance hippocampal LTP, suggesting a potential area of investigation for this compound.[2]

Caption: Proposed Cholinergic Signaling Pathway for this compound's effect on LTP.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other acetylcholinesterase inhibitors.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against AChE.

Caption: Experimental Workflow for AChE Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare serial dilutions of this compound or the test compound.

-

Prepare a stock solution of the substrate, acetylthiocholine iodide.

-

Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add buffer, AChE solution, and the test compound solution. Include control wells with buffer and enzyme but no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to all wells.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Assessment of Anti-Amnesic Effects in Mice (Passive Avoidance Task)

This protocol describes a common behavioral test to evaluate the anti-amnesic properties of a compound.

Caption: Experimental Workflow for Passive Avoidance Task.

Methodology:

-

Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

-

Animal Groups:

-

Vehicle control group.

-

Amnesic agent (e.g., scopolamine) group.

-

This compound + amnesic agent group(s) at various doses.

-

-

Procedure:

-

Training Day:

-

Administer this compound or vehicle orally.

-

After a set time (e.g., 30 minutes), administer the amnesic agent (e.g., scopolamine, intraperitoneally).

-

After another interval (e.g., 30 minutes), place the mouse in the light compartment.

-

When the mouse enters the dark compartment, deliver a mild, brief foot shock.

-

-

Retention Day (24 hours later):

-

Place the mouse back in the light compartment.

-

Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention.

-

-

-

Data Analysis:

-

Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in latency in the this compound-treated group compared to the amnesic agent group indicates an anti-amnesic effect.

-

Future Directions and Unanswered Questions

The existing research on this compound provides a strong foundation for its potential as a cognitive enhancer. However, several key areas require further investigation to fully understand its therapeutic potential.

-

Elucidation of Downstream Signaling: Research is needed to identify the specific downstream signaling pathways modulated by this compound following acetylcholinesterase inhibition. Investigating the effects on pathways such as the MAPK/ERK and PI3K/Akt cascades, as well as the phosphorylation of transcription factors like CREB, would provide crucial insights into its neuroprotective and plasticity-promoting effects.

-

Detailed Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies are required to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and in vivo pharmacodynamics of this compound. This data is essential for dose optimization and predicting its therapeutic window.

-

Chemical Synthesis Optimization: While the synthesis of xanthine derivatives is well-established, a detailed and optimized synthesis protocol for this compound would be beneficial for ensuring a consistent and scalable supply for further research and development.

References

Stacofylline for neurodegenerative disease models

An In-depth Technical Guide to the Potential Application of Stacofylline in Neurodegenerative Disease Models

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A growing body of research focuses on therapeutic strategies that can mitigate the underlying pathological processes, including neuroinflammation and aberrant intracellular signaling. This compound, a xanthine derivative, is a phosphodiesterase (PDE) inhibitor. While direct research on this compound in neurodegenerative disease models is limited, its mechanism of action as a PDE inhibitor and the observed neuroprotective effects of similar compounds, such as propentofylline, suggest its potential as a promising candidate for investigation. This guide provides a technical overview of the theoretical framework, potential experimental designs, and relevant signaling pathways for studying this compound in the context of neurodegenerative diseases.

Theoretical Mechanism of Action: Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in various intracellular signaling cascades.[1][2] Inhibition of PDEs by compounds like this compound would lead to an accumulation of cAMP and/or cGMP, thereby activating downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[1] This modulation of cyclic nucleotide signaling can influence a range of cellular processes relevant to neurodegeneration, including inflammation, synaptic plasticity, and cell survival.[1][3][4]

The NO/cGMP signaling pathway, in particular, is crucial for synaptic transmission and plasticity in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[4] By elevating cGMP levels, PDE inhibitors can enhance the effects of the cAMP-response element-binding protein (CREB) pathway, which is involved in memory processes.[4] Furthermore, nitric oxide (NO)-mediated enhancement of cerebral blood flow is another potential benefit of PDE inhibition.[4]

Signaling Pathways

The potential neuroprotective effects of this compound can be conceptualized through its influence on key signaling pathways.

Caption: this compound's potential cGMP signaling pathway.

Quantitative Data from a Related Compound: Propentofylline

While specific quantitative data for this compound in neurodegenerative models is not available, studies on the closely related xanthine derivative, propentofylline (PPF), provide valuable insights.

| Compound | Model | Key Findings | Reference |

| Propentofylline | Acute global ischemia (rat) | Increased cyclic-AMP 3-fold. | [5] |

| Propentofylline | Permanent bilateral common carotid artery occlusion (rat) | Marked increase in working memory and reduced locomotor activity. | [5] |

| Propentofylline | Mild to moderate dementia (human Phase II) | Significantly greater improvements in GBS, MMSE, and CGI scores compared to placebo. | [6] |

| Propentofylline | Vascular dementia (human Phase II) | Significantly improved cortical glucose metabolism. | [6] |

| Propentofylline | Alzheimer's-type dementia (human Phase II) | Significantly enhanced functional reserve (regional cerebral glucose metabolism). | [6] |

Experimental Protocols for Investigating this compound

The following are detailed methodologies adapted from studies on related compounds and neurodegenerative disease models that could be applied to investigate this compound.

In Vitro Model: Microglial Activation Assay

This protocol is designed to assess the anti-inflammatory effects of this compound on microglia, the primary immune cells of the central nervous system.

-

Cell Culture:

-

Culture a murine microglial cell line (e.g., BV-2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Plate BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well.

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) (100 ng/mL) to the media.

-

Include a vehicle control group (no this compound, no LPS) and an LPS-only control group.

-

-

Analysis of Inflammatory Mediators:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and nitric oxide (using the Griess reagent) in the supernatant using commercially available ELISA kits.

-

-

Western Blot for Signaling Proteins:

-

Lyse the cells to extract total protein.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key inflammatory signaling proteins (e.g., phosphorylated NF-κB, iNOS) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

-

In Vivo Model: Rodent Model of Alzheimer's Disease

This protocol outlines a potential study to evaluate the efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).

-

Animal Model:

-

Use male and female 5XFAD transgenic mice and wild-type littermates.

-

House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Drug Administration:

-

At 3 months of age, begin daily administration of this compound (e.g., 10, 25 mg/kg) or vehicle via oral gavage.

-

Continue treatment for 3 months.

-

-

Behavioral Testing (at 6 months of age):

-

Morris Water Maze: Assess spatial learning and memory.

-

Y-Maze: Evaluate short-term working memory through spontaneous alternation.

-

Open Field Test: Measure locomotor activity and anxiety-like behavior.

-

-

Tissue Collection and Analysis:

-

Following behavioral testing, euthanize the mice and perfuse with saline.

-

Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-

Immunohistochemistry: Stain brain sections for amyloid-beta plaques (using antibodies like 6E10) and activated microglia (using an Iba1 antibody).

-

ELISA: Homogenize brain tissue to measure levels of soluble and insoluble amyloid-beta 40 and 42.

-

Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers.

-

Experimental Workflow Diagram

Caption: Workflow for an in vivo study of this compound.

Conclusion

While direct evidence for the efficacy of this compound in neurodegenerative disease models is currently lacking, its classification as a phosphodiesterase inhibitor provides a strong rationale for its investigation. The known neuroprotective effects of the related compound, propentofylline, further support this potential. The experimental protocols and theoretical frameworks outlined in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic promise of this compound in the challenging field of neurodegenerative diseases. Future studies are warranted to elucidate the specific effects and mechanisms of this compound in relevant preclinical models.

References

- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase Inhibitors as Therapeutics for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase inhibition improves cognitive deficit - Sildenafil, Roflumilast [neurofit.com]

- 4. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuromodulatory effect of propentofylline on rat brain under acute and long-term hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propentofylline in the treatment of vascular dementia and Alzheimer-type dementia: overview of phase I and phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of Stacofylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanisms of Action: In Vitro Evaluation

The primary mechanisms of action for xanthine derivatives like Stacofylline are the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors. These actions lead to a cascade of downstream effects, including smooth muscle relaxation and modulation of inflammatory responses.

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are well-known inhibitors of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in intracellular levels of these second messengers, resulting in various physiological responses.

Quantitative Data for Related Xanthine Derivatives (as a proxy for this compound):

| Compound | Target | Assay Type | IC50 (µM) | Reference Cell/Enzyme |

| Theophylline | PDE | Enzyme Inhibition | 665 | Human Pregnant Myometrium |

| Enprofylline | PDE | Enzyme Inhibition | - | Human Pregnant Myometrium |

| Papaverine | PDE | Enzyme Inhibition | 3.8 | Human Pregnant Myometrium |

| Moxaverine | PDE | Enzyme Inhibition | 3.3 | Human Pregnant Myometrium |

| ZINC62579975 | PDE9A | Enzyme Inhibition | 46.96 ± 1.78 | Recombinant Human PDE9A |

| ZINC62579975 | PDE5A | Enzyme Inhibition | 61.023 ± 1.71 | Recombinant Human PDE5A |

| ZINC62579975 | PDE4D | Enzyme Inhibition | 70.04 ± 1.98 | Recombinant Human PDE4D |

Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against PDE enzymes.

-

Reagents and Materials:

-

Purified recombinant human PDE enzyme (e.g., PDE4B, PDE7A).

-

cAMP or cGMP substrate.

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1.4 mM DTT).

-

Test compound (this compound) dissolved in DMSO.

-

3-isobutyl-1-methylxanthine (IBMX) as a positive control.

-

Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay kit).

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well or 384-well plate, add the PDE enzyme diluted in assay buffer.

-

Add the this compound dilutions or control (DMSO vehicle, IBMX) to the wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a termination buffer (often containing a high concentration of a non-specific PDE inhibitor).

-

Add the detection reagents according to the manufacturer's instructions. This typically involves a secondary reaction where the remaining cyclic nucleotide is converted into a detectable signal (e.g., luminescence or fluorescence).

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway: PDE Inhibition and cAMP Elevation

Caption: this compound inhibits PDE, leading to increased cAMP and downstream effects.

Adenosine Receptor Antagonism

Xanthine derivatives can act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3), thereby blocking the effects of endogenous adenosine. This is particularly relevant in the central nervous system and in inflammatory processes.

Quantitative Data for Related Xanthine Derivatives:

| Compound | Receptor | Assay Type | Ki (nM) | Radioligand | Cell Line |

| Istradefylline | Human A2A | Radioligand Binding | - | [³H]CGS 21680 | - |

| Doxofylline | A1 & A2 | Radioligand Binding | >10,000 | [³H]CHA, [³H]DPX, [³H]NECA | Guinea Pig Brain, Rat Striatum |

Experimental Protocol: Adenosine Receptor Competitive Binding Assay

This protocol describes how to determine the binding affinity of this compound for a specific adenosine receptor subtype (e.g., A2A).

-

Reagents and Materials:

-

Cell membranes prepared from a cell line stably expressing the human adenosine receptor of interest (e.g., HEK293-hA2A).[1]

-

A specific radioligand for the receptor (e.g., [³H]ZM241385 for A2A).[1]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

Test compound (this compound) at various concentrations.

-

A known non-radiolabeled antagonist as a positive control.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

In a multi-tube format, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound or control compounds.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[1]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known antagonist) from the total binding.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow: Adenosine Receptor Binding Assay

Caption: Workflow for determining this compound's adenosine receptor binding affinity.

Functional In Vitro Assays

Anti-Inflammatory Activity: Cytokine Release Assay

The anti-inflammatory effects of this compound can be quantified by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.

Quantitative Data for Related Compounds:

| Compound | Cell Type | Stimulant | Cytokine Inhibited | Inhibition (%) | Concentration |

| Scopoletin | HMC-1 | PMA + A23187 | TNF-α | 41.6 ± 4.2 | 0.2 mM |

| Scopoletin | HMC-1 | PMA + A23187 | IL-6 | 71.9 ± 2.5 | 0.2 mM |

| Scopoletin | HMC-1 | PMA + A23187 | IL-8 | 43.0 ± 5.7 | 0.2 mM |

Experimental Protocol: Cytokine Release Assay

-

Reagents and Materials:

-

Procedure:

-

Culture the cells in a multi-well plate.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the cells for an appropriate period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's protocols.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value for the inhibition of each cytokine.

-

Signaling Pathway: Inhibition of Inflammatory Cytokine Production

Caption: this compound may inhibit cytokine release by modulating NF-κB and MAPK pathways.

Smooth Muscle Relaxation

The ability of this compound to relax smooth muscle can be assessed in vitro using isolated tissue preparations.

Quantitative Data for Related Xanthine Derivatives:

| Compound | Tissue | EC50 (µM) |

| Caffeine | Guinea Pig Trachea | 551 ± 81 |

| Theophylline | Guinea Pig Trachea | 162 ± 17 |

| Enprofylline | Guinea Pig Trachea | 56 ± 9 |

| 1,3,7-Tripropylxanthine | Guinea Pig Trachea | 12 ± 1.3 |

| 3-Isobutyl-1-methylxanthine | Guinea Pig Trachea | 7.1 ± 1.8 |

Experimental Protocol: Isolated Tracheal Smooth Muscle Relaxation

-

Reagents and Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit solution.

-

Carbamylcholine or another contractile agent.

-

This compound at various concentrations.

-

Organ bath system with isometric force transducers.

-

-

Procedure:

-

Isolate the trachea and prepare tracheal ring segments.

-

Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a sustained contraction with a contractile agent like carbamylcholine.

-

Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension.

-

-

Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the pre-contraction induced by carbamylcholine.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration.

-

Determine the EC50 value from the concentration-response curve.

-

Logical Relationship: Mechanism of Smooth Muscle Relaxation

Caption: this compound-induced smooth muscle relaxation is likely mediated by PDE inhibition.

Conclusion

This technical guide provides a foundational framework for the in vitro investigation of this compound. Based on its classification as a xanthine derivative, the primary areas of investigation should focus on its potential as a phosphodiesterase inhibitor and an adenosine receptor antagonist. The detailed protocols for phosphodiesterase inhibition assays, competitive binding assays, cytokine release assays, and smooth muscle relaxation studies offer robust methods for characterizing the pharmacological profile of this compound. The provided quantitative data for related compounds serves as a valuable benchmark for these future studies. Elucidating the specific in vitro activities of this compound will be crucial for its further development as a potential therapeutic agent.

References

Pharmacokinetics of Stacofylline in Animal Models: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stacofylline, also known by its developmental code S 9977, is a xanthine derivative identified as a potent acetylcholinesterase (AChE) inhibitor. Its pharmacological profile suggests potential therapeutic applications in conditions where cognitive enhancement is desired. Understanding the pharmacokinetic (PK) properties of a drug candidate like this compound in preclinical animal models is a critical step in the drug development process. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is fundamental for dose selection, safety assessment, and prediction of human pharmacokinetics.

This technical guide aims to provide an in-depth overview of the currently available pharmacokinetic data for this compound in animal models. However, a comprehensive review of publicly accessible scientific literature reveals a significant gap in detailed pharmacokinetic information for this compound. While some studies have investigated its pharmacodynamic effects in animals, specific quantitative PK parameters appear to be unpublished or proprietary.

Current State of Knowledge

Despite extensive searches of scientific databases and literature, no specific studies detailing the pharmacokinetic profile of this compound in any animal model could be identified. Research articles mentioning this compound or S 9977 primarily focus on its pharmacological effects, such as its anti-amnesic and promnesic activities in mice and rats. These studies establish proof-of-concept for its biological activity but do not provide the quantitative data necessary for a thorough pharmacokinetic assessment.

The absence of this information in the public domain prevents a detailed summary of key pharmacokinetic parameters such as:

-

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

-

Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma after administration.

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

-

Area Under the Curve (AUC): A measure of the total drug exposure over time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Clearance (CL): The rate at which the drug is removed from the body.

Without access to this data, it is not possible to construct the comparative data tables or detailed experimental protocols as initially intended for this guide.

Logical Workflow for a Typical Pharmacokinetic Study

For the benefit of researchers and drug development professionals, a generalized workflow for conducting a pharmacokinetic study of a novel compound like this compound in an animal model is presented below. This workflow represents a standard approach in preclinical drug development.

Hypothetical Experimental Protocol

To illustrate the level of detail required for a comprehensive understanding of a drug's pharmacokinetics, a hypothetical experimental protocol for a study of "Compound X" (representing this compound) in rats is provided below. This protocol is based on standard practices in the field.

Objective: To determine the pharmacokinetic profile of Compound X in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Materials and Methods:

-

Test Compound: Compound X, purity >98%.

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water for PO administration; 5% DMSO, 40% PEG300, and 55% saline for IV administration.

-

Animal Model: Male Sprague-Dawley rats (n=3 per group), 8-10 weeks old, weighing 250-300g. Animals are to be fasted overnight before dosing.

-

Dose Administration:

-

IV Group: A single dose of 2 mg/kg will be administered via the tail vein.

-

PO Group: A single dose of 10 mg/kg will be administered by oral gavage.

-

-

Sample Collection:

-

Blood samples (approximately 0.25 mL) will be collected from the jugular vein at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Blood will be collected into tubes containing K2EDTA as an anticoagulant and immediately placed on ice.

-

Plasma will be separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of Compound X will be determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

The lower limit of quantification (LLOQ) will be established at 1 ng/mL.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

-

Parameters to be determined will include t½, Cmax, Tmax, AUC(0-t), AUC(0-inf), Vd, and CL.

-

For the PO group, oral bioavailability (F%) will be calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

-

Conclusion

While this compound has been identified as a compound of interest due to its acetylcholinesterase inhibitory activity, there is a notable absence of publicly available pharmacokinetic data in animal models. This lack of information is a significant hurdle for any further independent research or development efforts. The generation and publication of such data would be invaluable to the scientific community, allowing for a more complete understanding of the therapeutic potential of this compound. Researchers interested in this compound are encouraged to conduct de novo pharmacokinetic studies, following established protocols similar to the hypothetical example provided, to fill this critical knowledge gap.

Stacofylline for Respiratory Research: A Technical Guide on a Potential Therapeutic Avenue

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. Stacofylline is a compound primarily investigated for its neurological effects as an acetylcholinesterase inhibitor. As of the last update, there is a notable absence of direct clinical or preclinical studies evaluating this compound for respiratory diseases. This guide, therefore, provides a theoretical framework based on its known mechanism of action and the role of cholinergic signaling in the respiratory system, rather than a review of established respiratory-focused research.

Introduction

This compound is a xanthine derivative that has been identified as a potent inhibitor of the enzyme acetylcholinesterase (AChE). Its primary area of investigation has been in the field of neuroscience, with studies focusing on its potential to enhance cholinergic transmission and its anti-amnesic properties. Unlike other xanthines such as theophylline and doxofylline, which are mainstays in the treatment of respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD), this compound has not been explored in this therapeutic area.[1][2][3][4][5]

This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of this compound's core pharmacology and exploring its theoretical potential in respiratory research. By examining the intricate role of the cholinergic nervous system in airway function and inflammation, we will delineate a rationale for investigating this compound and similar compounds in respiratory models. This document will serve as a foundational resource for researchers considering the exploration of acetylcholinesterase inhibition as a novel therapeutic strategy for respiratory diseases.

Core Pharmacology of this compound

The principal mechanism of action of this compound is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound effectively increases the concentration and duration of action of ACh in the synaptic cleft and at neuroeffector junctions.

| Compound | Primary Mechanism of Action | Potency (IC50) | Primary Area of Research |

| This compound | Acetylcholinesterase (AChE) Inhibitor | 5-50 nM | Neurology (Cognition) |

Table 1: Summary of this compound's Known Pharmacological Properties.

The Cholinergic System in Respiratory Pathophysiology

The respiratory system is heavily influenced by the cholinergic nervous system. Acetylcholine released from parasympathetic nerves acts on muscarinic receptors in the airways, leading to bronchoconstriction and mucus secretion.[6][7] This is a key pathway in the pathophysiology of obstructive lung diseases.[8][9][10] Consequently, anticholinergic drugs (muscarinic antagonists) are a cornerstone of therapy for COPD and are also used in asthma.[6][8][9][10]

However, the role of acetylcholine in the airways is more complex than just mediating bronchoconstriction. Emerging evidence points to a "cholinergic anti-inflammatory pathway," where ACh can exert both pro- and anti-inflammatory effects depending on the context and the receptors it activates.[11][12][13] While stimulation of muscarinic receptors on airway smooth muscle and inflammatory cells can promote inflammation and remodeling, activation of the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like macrophages can inhibit the production of pro-inflammatory cytokines.[11][12]

Potential Therapeutic Implications of AChE Inhibition in the Lungs

Given its mechanism as an AChE inhibitor, this compound would increase ambient acetylcholine levels in the airways. This presents a dual-edged sword for respiratory therapy.

-

Potential Detrimental Effects: Increased ACh could lead to heightened activation of muscarinic receptors on airway smooth muscle, potentially worsening bronchoconstriction and airway hyperresponsiveness.[14][15][16][17][18] This effect is directly contrary to the therapeutic goal of current anticholinergic bronchodilators.

-

Potential Beneficial Effects: On the other hand, elevated ACh levels could enhance the activation of the α7nAChR-mediated anti-inflammatory pathway on immune cells, potentially dampening the chronic inflammation that characterizes diseases like asthma and COPD.[11][12][19]

This complex interplay suggests that non-selective AChE inhibition might be a challenging therapeutic strategy. However, it opens up avenues for developing more targeted approaches, such as compounds that could selectively enhance cholinergic signaling at anti-inflammatory nicotinic receptors while avoiding pro-contractile muscarinic receptors.

Comparative Analysis with Established Respiratory Xanthines

The therapeutic value of other xanthine derivatives in respiratory medicine stems from entirely different mechanisms of action compared to this compound.

| Compound | Primary Mechanism(s) of Action in Respiratory Disease |

| This compound | Acetylcholinesterase (AChE) Inhibition |

| Theophylline | Non-selective Phosphodiesterase (PDE) Inhibition, Adenosine Receptor Antagonism, Histone Deacetylase (HDAC) Activation |

| Doxofylline | Phosphodiesterase (PDE) Inhibition (with less adenosine receptor affinity than theophylline) |

Table 2: Comparison of Mechanisms of Action for Different Xanthine Derivatives.

Theophylline and doxofylline primarily act by inhibiting phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP).[1] Increased intracellular cAMP in airway smooth muscle cells leads to relaxation and bronchodilation.[2] Theophylline also has anti-inflammatory effects, partly through adenosine receptor antagonism and activation of HDACs, which can reduce the expression of inflammatory genes.[5] These mechanisms are distinct from the cholinergic modulation expected from this compound.

Proposed Experimental Protocols for Future Research

To investigate the theoretical potential of this compound in respiratory diseases, a structured preclinical research plan is necessary. The following are hypothetical protocols designed to assess both the efficacy and potential liabilities of AChE inhibition in the airways.

Ex Vivo and In Vitro Assays

-

Airway Smooth Muscle Contraction Assay:

-

Objective: To determine the effect of this compound on airway smooth muscle tone and its interaction with cholinergic agonists.

-

Methodology:

-

Prepare precision-cut lung slices (PCLS) or isolated bronchial rings from human or animal (e.g., guinea pig) tissue.

-

Mount tissues in an organ bath system and measure isometric tension.

-

Establish a baseline tone and then apply increasing concentrations of this compound to assess its direct effect on muscle tension.

-

In separate experiments, pre-incubate tissues with this compound and then generate a concentration-response curve to a muscarinic agonist like methacholine or carbachol.

-

Compare the agonist potency and efficacy in the presence and absence of this compound. An expected outcome is a leftward shift in the concentration-response curve, indicating sensitization to cholinergic stimuli.

-

-

-

Inflammatory Mediator Release Assay:

-

Objective: To evaluate the effect of this compound on the release of pro- and anti-inflammatory cytokines from relevant airway cells.

-

Methodology:

-

Culture primary human bronchial epithelial cells or a relevant cell line (e.g., BEAS-2B).

-

Alternatively, isolate and culture immune cells such as alveolar macrophages or peripheral blood mononuclear cells.

-

Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory trigger, such as lipopolysaccharide (LPS) for macrophages or a cytokine cocktail (e.g., TNF-α/IL-1β) for epithelial cells.

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the concentration of key cytokines (e.g., IL-6, IL-8, TNF-α, IL-10) using ELISA or a multiplex immunoassay.

-

-

In Vivo Models

-

Ovalbumin-Induced Allergic Asthma Model (Mouse):

-

Objective: To assess the effect of this compound on airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production in a model of allergic asthma.

-

Methodology:

-

Sensitize mice to ovalbumin (OVA) via intraperitoneal injections, followed by repeated challenges with aerosolized OVA to induce allergic airway inflammation.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) prior to and/or during the OVA challenge phase.

-

Measure AHR in response to inhaled methacholine using whole-body plethysmography or an invasive measurement of lung resistance and compliance.

-

Collect bronchoalveolar lavage (BAL) fluid to perform differential cell counts (quantifying eosinophils, neutrophils, etc.).

-

Measure cytokine levels in the BAL fluid.

-

Process lung tissue for histology to assess inflammation and mucus production (using Periodic acid-Schiff staining).

-

-

Conclusion and Future Directions

This compound presents an interesting but entirely theoretical candidate for respiratory research. Its potent acetylcholinesterase inhibitory activity places it in stark contrast to established xanthine-based respiratory therapies. The primary challenge for its potential application lies in overcoming the probable pro-bronchoconstrictive effects that would result from increased acetylcholine levels in the airways.

Future research should focus on the following areas:

-

Initial in vitro and ex vivo studies as outlined above to characterize the fundamental effects of this compound on airway smooth muscle and inflammatory cells. These initial studies are crucial to determine if further investigation is warranted.

-

Exploration of the cholinergic anti-inflammatory pathway to understand if the potential benefits of activating this pathway could outweigh the risks of increased bronchoconstriction.

-

Development of selective modulators of cholinergic signaling. There may be an opportunity to design molecules that can selectively target nicotinic anti-inflammatory pathways or specific subtypes of muscarinic receptors to achieve a desired therapeutic effect without the liabilities of broad AChE inhibition.

References

- 1. Oral xanthine derivatives (theophylline and doxofylline) for patients with stable chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. cochranelibrary.com [cochranelibrary.com]

- 5. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholine beyond bronchoconstriction: roles in inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of anticholinergic bronchodilators in adult asthma and chronic obstructive pulmonary disease [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cholinergic Regulation of Airway Inflammation and Remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. campus.sanofi [campus.sanofi]

- 15. Item - Airway hyperresponsiveness in asthma: the role of the epithelium - University of Leicester - Figshare [figshare.le.ac.uk]

- 16. The Relationship of Airway Hyperresponsiveness and Airway Inflammation: Airway Hyperresponsiveness in Asthma: Its Measurement and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. global.epicentralmed.com [global.epicentralmed.com]